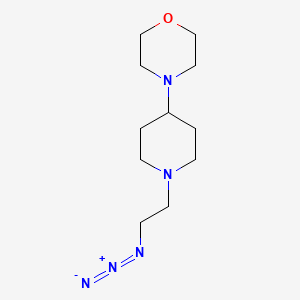
5-(3,4-Difluorphenyl)oxazol-2-carbonitril
Übersicht
Beschreibung
5-(3,4-Difluorophenyl)oxazole-2-carbonitrile is a useful research compound. Its molecular formula is C10H4F2N2O and its molecular weight is 206.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,4-Difluorophenyl)oxazole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Difluorophenyl)oxazole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Oxazolderivate haben sich als signifikant antibakteriell erwiesen . Das Substitutionsschema in Oxazolderivaten spielt eine entscheidende Rolle bei der Festlegung dieser biologischen Aktivitäten .
Antikrebs-Eigenschaften
Oxazolderivate wurden auch auf ihre potenziellen Antikrebs-Eigenschaften untersucht . Es wurde festgestellt, dass sie das Wachstum bestimmter Krebszelltypen hemmen .
Entzündungshemmende Anwendungen
Oxazolderivate haben sich als potenzielle entzündungshemmende Mittel erwiesen . Sie könnten bei der Behandlung von Erkrankungen eingesetzt werden, die durch Entzündungen gekennzeichnet sind .
Antidiabetische Anwendungen
Einige Oxazolderivate haben sich als antidiabetisch erwiesen . Sie könnten möglicherweise bei der Behandlung von Diabetes eingesetzt werden .
Potenzial zur Bekämpfung von Fettleibigkeit
Oxazolderivate wurden auch auf ihre potenziellen Effekte bei der Bekämpfung von Fettleibigkeit untersucht . Sie könnten möglicherweise bei Gewichtsmanagementstrategien eingesetzt werden .
Antioxidative Eigenschaften
Oxazolderivate haben sich als antioxidativ erwiesen . Sie könnten möglicherweise bei der Behandlung von Erkrankungen eingesetzt werden, die durch oxidativen Stress gekennzeichnet sind .
Kinase-Inhibition
Das Oxazolo[5,4-d]pyrimidin-Gerüst, eine mit Oxazol verwandte Struktur, wird häufig als Pharmakophor und Strukturelement einer großen Bandbreite an Verbindungen verwendet, die gegen verschiedene molekulare Ziele aktiv sind, darunter potente Kinase-Inhibitoren .
Immunsuppressive und antivirale Mittel
Das Oxazolo[5,4-d]pyrimidin-Gerüst wird auch bei der Entwicklung von Immunsuppressiva und antiviralen Mitteln eingesetzt .
Eigenschaften
IUPAC Name |
5-(3,4-difluorophenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N2O/c11-7-2-1-6(3-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJPBLWTHKSECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(O2)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid](/img/structure/B1491789.png)






![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)butanoic acid](/img/structure/B1491798.png)






